![molecular formula C23H22N2O B3001779 3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine CAS No. 307543-51-7](/img/structure/B3001779.png)
3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine
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Overview
Description
The compound is a derivative of imidazopyridine, which is a class of drugs that includes well-known sleep aids like zolpidem . Imidazopyridines are heterocyclic aromatic organic compounds that contain an imidazole ring fused with a pyridine ring .
Molecular Structure Analysis
Imidazopyridines have a bicyclic structure with two nitrogen atoms in the five-membered imidazole ring and one nitrogen atom in the six-membered pyridine ring . The exact structure of “3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine” would depend on the positions of the butoxyphenyl and phenyl groups .Chemical Reactions Analysis
Again, while specific reactions involving “3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine” are not available, imidazopyridines in general can undergo various reactions including alkylation, acylation, and halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine” would depend on its exact structure. In general, imidazopyridines are stable compounds that can exist as crystalline solids .Scientific Research Applications
Medicinal Chemistry
Imidazo[1,5-a]pyridine derivatives are known for their selectivity and bioactivity in medicinal chemistry. They can serve as MMP inhibitors, which are useful in targeting specific enzymes involved in disease processes .
Optical Applications
Due to their unique chemical structure, imidazo[1,5-a]pyridine nuclei exhibit interesting optical behaviors which can be utilized in luminescent materials or optical sensors .
Biological Activities
The structural similarity of imidazo[1,5-a]pyridine derivatives to purine rings makes them candidates for bioactive compounds with potential analeptic activity .
Synthesis and Structural Analysis
These compounds can also be involved in synthetic pathways for creating novel biologically active molecules. Their structural properties can be analyzed to determine potential applications in various fields .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-2-3-17-26-20-14-12-19(13-15-20)23-24-22(18-9-5-4-6-10-18)21-11-7-8-16-25(21)23/h4-16H,2-3,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFKGQKVUCDXPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine |
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